1-(Piperidin-2-yl)prop-2-en-1-one

Catalog No.
S13680631
CAS No.
M.F
C8H13NO
M. Wt
139.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Piperidin-2-yl)prop-2-en-1-one

Product Name

1-(Piperidin-2-yl)prop-2-en-1-one

IUPAC Name

1-piperidin-2-ylprop-2-en-1-one

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

InChI

InChI=1S/C8H13NO/c1-2-8(10)7-5-3-4-6-9-7/h2,7,9H,1,3-6H2

InChI Key

NLAWCJTVQFVJET-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CCCCN1

1-(Piperidin-2-yl)prop-2-en-1-one, also known as 1-(prop-2-en-1-yl)piperidin-2-one, is an organic compound characterized by the molecular formula C8H13NO\text{C}_8\text{H}_{13}\text{NO}. This compound is a derivative of piperidine, a six-membered heterocyclic amine, featuring an allyl group attached to the nitrogen atom. The structure includes a prop-2-en-1-one moiety, which contributes to its reactivity and potential biological activity .

, including:

  • Oxidation: This compound can be oxidized to form N-oxides using agents like hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can convert the compound into its saturated analogs, typically employing catalytic hydrogenation with palladium or nickel catalysts.
  • Substitution: The allyl group can engage in nucleophilic substitution reactions, leading to diverse derivatives when reacted with nucleophiles such as amines or thiols under basic conditions.

Common Reaction Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxideMild acidic or neutral pH
ReductionPalladium/nickelHydrogen atmosphere
SubstitutionAmines/thiolsBasic conditions (e.g., NaOH)

Research indicates that 1-(Piperidin-2-yl)prop-2-en-1-one exhibits significant biological activities. It has been studied for its potential as an enzyme inhibitor and receptor binder, which may have implications in medicinal chemistry. Some derivatives of this compound have shown promising results in inhibiting platelet aggregation and may possess antimicrobial or anticancer properties .

Several synthetic routes exist for the preparation of 1-(Piperidin-2-yl)prop-2-en-1-one:

  • Reaction with Allyl Halides: Piperidine reacts with allyl halides under basic conditions to yield the desired compound.
    Piperidine+Allyl Halide1(Piperidin2yl)prop2en1one\text{Piperidine}+\text{Allyl Halide}\rightarrow 1-(Piperidin-2-yl)prop-2-en-1-one
  • Microwave Irradiation: A more environmentally friendly method involves microwave-assisted synthesis where piperidine reacts with allyl ketones without solvents or catalysts, enhancing yield and reducing reaction time .
  • Acryloyl Chloride Method: Another common approach involves the reaction of piperidine with acryloyl chloride in the presence of a base like triethylamine .

The applications of 1-(Piperidin-2-yl)prop-2-en-1-one are diverse:

  • Chemical Synthesis: It serves as a building block for more complex organic molecules.
  • Biological Research: The compound is utilized in studies related to enzyme inhibition and receptor binding mechanisms.
  • Industrial Use: It is employed in producing specialty chemicals and intermediates for pharmaceuticals and agrochemicals .

Interaction studies have focused on the biological effects of 1-(Piperidin-2-yl)prop-2-en-1-one and its derivatives. For instance, some derivatives have been shown to inhibit platelet aggregation effectively, indicating potential therapeutic applications in cardiovascular diseases. Ongoing research aims to explore the mechanisms behind these interactions and their implications for drug development .

Several compounds share structural similarities with 1-(Piperidin-2-yl)prop-2-en-1-one. Key comparisons include:

Compound NameStructural FeaturesUnique Attributes
1-(Prop-2-yne)-piperidin-2-oneContains a propynyl group instead of an allyl groupDifferent reactivity profile due to triple bond
1-(Piperidin-1-yloxy)-prop-2-en-1-oneFeatures an ether linkageEnhanced solubility and potential for different reactivity
3-(Benzo[d][1,3]dioxol)-1-(piperidin-1-yloxy)-prop-2-en-1-oneContains a benzo-dioxole moietyPotentially unique pharmacological properties due to aromatic system
(E)-3-(3-nitrophenyl)-1-[4-piperidinyl]-prop-2-en-1-oneIncorporates a nitrophenyl substituentMay exhibit distinct electronic properties affecting reactivity

Uniqueness

The uniqueness of 1-(Piperidin-2-yl)prop-2-en-1-one lies in its specific allyl group and piperidine ring combination. This configuration imparts distinct reactivity patterns and binding properties, making it particularly valuable in medicinal chemistry applications compared to its analogs .

Atomic Composition and Bonding Configuration

Molecular Formula (C₈H₁₃NO) and Weight (139.19 g/mol)

The molecular composition of 1-(Piperidin-2-yl)prop-2-en-1-one is definitively established as C₈H₁₃NO with a molecular weight of 139.19 grams per mole [1]. This organic compound demonstrates a precise atomic arrangement consisting of eight carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and one oxygen atom [1]. The exact mass has been computationally determined as 139.099714038 daltons, with an identical monoisotopic mass value [1].

The atomic composition analysis reveals specific elemental distribution patterns within the molecular framework. Carbon represents the predominant element by mass, accounting for 69.06% of the total molecular weight, while hydrogen constitutes 9.41% despite being the most numerous atomic component at 56.52% of total atoms [1]. Nitrogen and oxygen each contribute 10.07% and 11.50% by mass respectively, with each heteroatom representing 4.35% of the total atomic count [1].

PropertyValueReference
Molecular FormulaC₈H₁₃NOPubChem CID 116547790 [1]
Molecular Weight139.19 g/molPubChem CID 116547790 [1]
Exact Mass139.099714038 DaPubChem CID 116547790 [1]
Heavy Atom Count10PubChem CID 116547790 [1]
Hydrogen Bond Donor Count1PubChem CID 116547790 [1]
Hydrogen Bond Acceptor Count2PubChem CID 116547790 [1]

The molecular architecture exhibits specific bonding characteristics that define its structural integrity [1]. The compound contains ten heavy atoms distributed across a bicyclic framework incorporating both saturated and unsaturated components [1]. Hydrogen bonding capabilities are established through one donor site and two acceptor sites, indicating potential for intermolecular associations [1]. The rotatable bond count of two suggests moderate conformational flexibility within the molecular structure [1].

Stereochemical Analysis and Conformational Isomerism

The stereochemical profile of 1-(Piperidin-2-yl)prop-2-en-1-one reveals significant conformational complexity through computational analysis [1]. The compound contains one undefined atom stereocenter, indicating the presence of a chiral center with unspecified absolute configuration [1]. This stereochemical ambiguity creates potential for enantiomeric forms, though no defined stereocenters are present in the current structural representation [1].

Conformational analysis indicates that the piperidine ring system exhibits characteristic chair conformation preferences typical of six-membered saturated heterocycles [2] [3]. The ring adopts a chair geometry with the nitrogen atom maintaining tetrahedral coordination, while the heterocyclic nature introduces slight deviations from ideal cyclohexane parameters [3]. The conformational flexibility is primarily determined by the hybridization state of carbon atoms adjacent to the piperidine nitrogen, with sp³ centers favoring chair conformations [3].

ParameterValueImplication
Defined Atom Stereocenter Count0No fixed stereocenters [1]
Undefined Atom Stereocenter Count1One chiral center with undefined configuration [1]
Defined Bond Stereocenter Count0No defined double bond geometry [1]
Covalently-Bonded Unit Count1Single molecular entity [1]

The enone system contributes additional conformational considerations through its planar α,β-unsaturated carbonyl arrangement [4]. The conjugated double bond system restricts rotation around the carbon-carbon double bond, creating geometric isomerism potential [4]. The molecular framework demonstrates two rotatable bonds, primarily associated with the connection between the piperidine ring and the enone system [1].

Functional Group Interplay: Piperidine Ring vs. Enone System

The molecular architecture of 1-(Piperidin-2-yl)prop-2-en-1-one is characterized by the interaction between two distinct functional domains: the piperidine heterocycle and the α,β-unsaturated enone system [1] [4]. These functional groups exhibit complementary electronic properties that influence the overall molecular reactivity and stability patterns.

The piperidine ring functions as an electron-donating heterocyclic system, with the nitrogen atom providing basic character and nucleophilic potential [2] [5]. The saturated six-membered ring maintains a chair conformation that positions the nitrogen lone pair in an axial orientation, facilitating potential coordination interactions [3] [6]. The heterocyclic system demonstrates characteristic basicity modulation based on the spatial arrangement of adjacent functional groups [7] [5].

In contrast, the enone system represents an electron-withdrawing α,β-unsaturated carbonyl framework that exhibits electrophilic character [4] [8]. The conjugated arrangement creates two distinct electrophilic sites: the carbonyl carbon for 1,2-addition reactions and the β-carbon for 1,4-conjugate addition processes [4] [8]. This dual reactivity pattern enables diverse chemical transformations including Michael additions and nucleophilic conjugate additions [4].

Functional GroupElectronic CharacterReactivity ProfilePosition
Piperidine RingElectron-donating heterocycleChair conformation preference [3]C1-C2-C3-C4-C5-N6 ring
Enone SystemElectron-withdrawing α,β-unsaturated systemMichael acceptor capability [4]C2-C3=O conjugated system
Carbonyl GroupElectrophilic carbon centerNucleophilic addition site [4]C2=O
Alkene GroupNucleophilic β-carbonConjugate addition site [4]C3=C4

The functional group interplay creates a molecular system with balanced electronic distribution. The electron-donating piperidine ring partially compensates for the electron-withdrawing nature of the enone system, resulting in moderate overall polarity as indicated by the topological polar surface area of 29.1 Ų [1]. This electronic balance influences the compound's lipophilicity profile, with an XLogP3-AA value of 1 indicating moderate hydrophobic character [1].

Systematic Nomenclature and Registry Identifiers

IUPAC Nomenclature Rules Application

The systematic nomenclature of 1-(Piperidin-2-yl)prop-2-en-1-one follows established International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds containing multiple functional groups [1] [9]. The nomenclature construction prioritizes the ketone functionality as the principal functional group, with the piperidine ring treated as a substituent [9] [10].

The base name "prop-2-en-1-one" indicates a three-carbon chain containing both an alkene and ketone functionality [9] [11]. The numbering system assigns position 1 to the carbonyl carbon, position 2 to the alkene carbon adjacent to the carbonyl, and position 3 to the terminal methylene carbon [1] [11]. This numbering convention follows IUPAC rules for α,β-unsaturated ketones where the ketone takes precedence in determining the principal chain [9].

The piperidine substituent is designated as "piperidin-2-yl" to indicate attachment through the carbon atom at position 2 of the piperidine ring [1] [9]. The systematic name "1-piperidin-2-ylprop-2-en-1-one" completely describes the molecular connectivity and functional group arrangement [1]. This nomenclature distinguishes the compound from related isomers where the piperidine ring might attach at different positions or through the nitrogen atom [10].

CAS Registry Number (1601060-80-3) and PubChem CID (116547790)

The compound maintains comprehensive registration across major chemical databases with specific numerical identifiers that ensure unambiguous identification [1]. The Chemical Abstracts Service has assigned the unique registry number 1601060-80-3, which provides definitive identification within the global chemical literature [1] [12]. This CAS number enables precise referencing and avoids confusion with structural isomers or related compounds.

Bulk Material Characteristics

Phase Behavior: Melting/Boiling Points

1-(Piperidin-2-yl)prop-2-en-1-one, with molecular formula C₈H₁₃NO and molecular weight 139.19 g/mol, exhibits physicochemical properties typical of substituted piperidine derivatives [1]. While specific experimental melting and boiling point data for this compound remain limited in the literature, related piperidine-containing compounds provide insight into expected thermal behavior.

The compound exists as a crystalline solid at room temperature, consistent with similar α,β-unsaturated ketones containing piperidine rings [2]. Structural analogs such as 1-(piperidin-1-yl)prop-2-en-1-one demonstrate thermal stability with decomposition temperatures exceeding 200°C [3]. The presence of the secondary amine nitrogen in the 2-position of the piperidine ring likely influences the melting point through intermolecular hydrogen bonding interactions with the carbonyl oxygen [1].

Related compounds in this structural class typically exhibit melting points ranging from 50-150°C, with the specific value dependent on substitution patterns and crystal packing arrangements [4]. The enone functionality contributes to thermal stability through conjugation effects, while the piperidine ring provides structural rigidity that elevates the melting point relative to acyclic analogs [5].

Solubility Parameters in Polar/Nonpolar Solvents

The amphiphilic nature of 1-(Piperidin-2-yl)prop-2-en-1-one results from the polar enone carbonyl group and the basic piperidine nitrogen, balanced by the hydrophobic alkyl framework [1]. This structural arrangement predicts moderate solubility in both polar and nonpolar solvents, with enhanced solubility in protic solvents due to hydrogen bonding capabilities.

The compound's calculated octanol-water partition coefficient (XLogP3-AA) of 1.0 indicates balanced lipophilic and hydrophilic character [1]. This value suggests moderate water solubility while maintaining sufficient lipophilicity for membrane permeation. The topological polar surface area of 29.1 Ų encompasses contributions from both the carbonyl oxygen and the piperidine nitrogen, facilitating interactions with polar solvent molecules [1].

Protonation of the piperidine nitrogen under acidic conditions significantly enhances aqueous solubility, as observed with related piperidine derivatives . The compound likely demonstrates good solubility in organic solvents including alcohols, ethers, and halogenated solvents, while showing limited solubility in purely hydrocarbon solvents due to the polar functional groups.

Density and Refractive Index Measurements

While specific density and refractive index values for 1-(Piperidin-2-yl)prop-2-en-1-one have not been experimentally determined, data from closely related compounds provide reasonable estimates. The structural analog 1-(piperidin-1-yl)prop-2-en-1-one exhibits a density of 0.991 g/cm³ and refractive index of 1.484 [7], suggesting similar values for the 2-substituted isomer.

The presence of the nitrogen atom in the 2-position versus the 1-position is expected to minimally affect bulk density, as both compounds possess identical molecular weights and similar molecular volumes [1]. The refractive index, being primarily dependent on molecular polarizability, should remain comparable between these isomers due to similar electronic distributions.

Related piperidine-containing compounds typically exhibit densities in the range of 0.97-1.02 g/cm³ and refractive indices between 1.47-1.50, consistent with the moderate polarity and conjugated π-system present in these structures [8].

Advanced Spectroscopic Fingerprinting

Multinuclear NMR Spectral Assignments (¹H, ¹³C, 2D-COSY)

The ¹H NMR spectrum of 1-(Piperidin-2-yl)prop-2-en-1-one reveals characteristic patterns consistent with the enone and piperidine functionalities. The vinyl protons of the prop-2-en-1-one moiety appear as distinct signals due to the α,β-unsaturated ketone system [9]. The terminal vinyl proton (=CH₂) typically resonates around 5.5-6.5 ppm, while the β-proton adjacent to the carbonyl appears more downfield due to deshielding effects.

The piperidine ring protons exhibit complex splitting patterns characteristic of six-membered saturated rings. The H-2 proton, bearing the prop-2-en-1-one substituent, appears as a multiplet in the 3.5-4.5 ppm region due to coupling with adjacent ring protons [9]. The remaining piperidine protons appear as overlapping multiplets in the 1.5-3.0 ppm region, with the nitrogen-adjacent protons (H-6) showing characteristic deshielding.

Variable temperature NMR studies of related piperidine enones demonstrate conformational flexibility, with the piperidine ring adopting predominantly chair conformations at room temperature [9]. The rotational barrier around the C-N bond connecting the piperidine ring to the enone system influences the observed spectral patterns, with coalescence phenomena observed in some derivatives [10].

¹³C NMR spectroscopy provides definitive structural characterization through distinct chemical shift patterns. The carbonyl carbon appears in the characteristic region around 190-200 ppm, while the β-carbon of the enone system resonates around 120-130 ppm [9]. The piperidine ring carbons exhibit chemical shifts consistent with saturated aliphatic environments, with the C-2 carbon showing slight downfield displacement due to the electron-withdrawing enone substituent.

Two-dimensional COSY experiments reveal connectivity patterns essential for structural confirmation. Cross-peaks between the piperidine H-2 proton and the enone β-proton establish the substitution pattern, while correlations within the piperidine ring confirm the six-membered ring structure [9].

IR Absorption Bands for Functional Group Verification

Infrared spectroscopy provides definitive functional group identification through characteristic absorption frequencies. The carbonyl stretch of the α,β-unsaturated ketone system appears in the 1650-1680 cm⁻¹ region, showing the expected downfield shift from unconjugated ketones due to conjugation effects [11] [12].

The N-H stretch of the secondary amine typically appears as a broad absorption in the 3200-3500 cm⁻¹ region, often overlapping with C-H stretching bands [13]. The intensity and breadth of this absorption depends on hydrogen bonding interactions in the solid state or solution environment.

The vinyl C-H stretches appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the piperidine ring appear in the 2800-3000 cm⁻¹ region [11]. The C=C stretch of the enone system typically appears around 1600-1620 cm⁻¹, though this absorption may be weak or obscured by other vibrations [12].

Additional characteristic absorptions include C-N stretching modes around 1000-1200 cm⁻¹ and various deformation modes of the piperidine ring system in the fingerprint region below 1500 cm⁻¹ [14].

Mass Spectrometric Fragmentation Pathways

Mass spectrometric analysis of 1-(Piperidin-2-yl)prop-2-en-1-one reveals fragmentation patterns characteristic of both the piperidine ring system and the α,β-unsaturated ketone functionality. The molecular ion peak at m/z 139 corresponds to the intact molecule, with subsequent fragmentation following predictable pathways [15] [16].

α-Cleavage adjacent to the carbonyl group represents a major fragmentation mode, generating fragments corresponding to loss of the vinyl group (m/z 111) and formation of the piperidine-containing cation [17]. The piperidine ring system undergoes characteristic fragmentations including loss of CH₂=CH₂ (m/z 111) and formation of the protonated piperidine fragment at m/z 86 [16].

The enone system participates in McLafferty rearrangement processes, potentially generating fragments through hydrogen transfer mechanisms characteristic of α,β-unsaturated carbonyl compounds [18]. Loss of the piperidine ring through C-N bond cleavage generates acylium ions corresponding to the prop-2-en-1-one fragment [19].

Base peak assignments typically correspond to the most stable fragment ions, often involving the piperidine ring system due to the stabilizing effect of the nitrogen lone pair [15]. The fragmentation pattern provides definitive structural confirmation and serves as a molecular fingerprint for analytical identification purposes.

Additional fragmentation pathways include loss of small neutral molecules such as water (m/z 121) through dehydration processes involving the secondary amine and carbonyl functionalities [15]. The overall fragmentation pattern reflects the interplay between the electron-donating piperidine nitrogen and the electron-withdrawing enone system, creating characteristic mass spectral signatures for structural elucidation.

XLogP3

1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

139.099714038 g/mol

Monoisotopic Mass

139.099714038 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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